rac-2',3',5'-Trimethyl Ketoprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from ketoprofen, which is widely used for its analgesic and anti-inflammatory properties. Ketoprofen itself is classified as an arylpropionic acid derivative, which is a significant category of NSAIDs. The compound is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
The compound is synthesized from ketoprofen, which is commercially available and utilized in various pharmaceutical formulations. It belongs to the broader class of non-steroidal anti-inflammatory agents, specifically categorized under the a-arylpropionic acids.
The synthesis of rac-2',3',5'-Trimethyl Ketoprofen involves several methodologies, including:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For example, the use of dichloromethane as a solvent in reactions involving dicyclohexylcarbodiimide has been noted for improving product formation efficiency.
The molecular formula for rac-2',3',5'-Trimethyl Ketoprofen is , with a molecular weight of approximately 296.36 g/mol. The structure features a carboxylic acid functional group attached to an aromatic ring, contributing to its biological activity.
O=C(C1=CC=CC(C(C)C(O)=O)=C1)C2=C(C)C(C)=CC(C)=C2
The primary chemical reactions involving rac-2',3',5'-Trimethyl Ketoprofen include:
The mechanism by which rac-2',3',5'-Trimethyl Ketoprofen exerts its effects involves:
rac-2',3',5'-Trimethyl Ketoprofen is primarily utilized in:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3